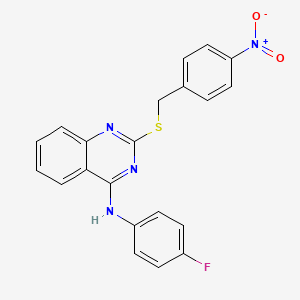
7-ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative. Purines are vital compounds in biology, as they make up part of the structure of nucleic acids (DNA and RNA). This specific compound has particular interest in medicinal chemistry due to its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step procedure starting with a purine precursor, followed by a series of alkylation and amination reactions. The key step often involves the selective alkylation of the purine nucleus to introduce the ethyl and isopentylamino groups, followed by methylation at the 1 and 3 positions. These reactions are usually conducted under controlled temperatures and with the use of various organic solvents. Industrial Production Methods: Industrially, the production often scales up using batch reactors with precise control over reaction conditions to ensure high yield and purity. Process optimization might involve adjusting solvent types, reagent concentrations, and reaction times.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes oxidation and reduction reactions, nucleophilic substitution, and electrophilic substitution. Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used for oxidation. Reducing agents such as lithium aluminum hydride or sodium borohydride facilitate reduction. Substitution reactions often employ nucleophiles like amines or thiols and electrophiles such as alkyl halides under moderate to high temperatures. Major Products: From oxidation, products may include oxidized derivatives at the nitrogen or oxygen positions. Reduction often leads to reduced forms of the compound, while substitution reactions yield various substituted purine derivatives.
Applications De Recherche Scientifique
In chemistry, it is used to study nucleophilic and electrophilic substitution reactions. In biology, it serves as a tool to investigate enzyme interactions involving purine analogs. In medicine, this compound has been explored for its potential as an antiviral, anticancer, and anti-inflammatory agent. In industry, it is used in the synthesis of other complex organic molecules and pharmaceutical intermediates.
Mécanisme D'action
The mechanism by which this compound exerts its effects often involves binding to specific enzymes or receptors, thereby modulating their activity. Molecular targets include adenosine receptors and enzymes like phosphodiesterases. The pathways involved typically relate to signal transduction and cellular metabolism.
Comparaison Avec Des Composés Similaires
Compared to other purine derivatives, this compound's unique structural features, such as the isopentylamino group, confer distinct biological activities. Similar compounds include caffeine, theophylline, and theobromine, all of which differ primarily in their alkyl and amine substituents on the purine ring. These subtle differences can significantly impact their pharmacological profiles and uses.
Propriétés
IUPAC Name |
7-ethyl-1,3-dimethyl-8-(3-methylbutylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-6-19-10-11(16-13(19)15-8-7-9(2)3)17(4)14(21)18(5)12(10)20/h9H,6-8H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUMCCRCWJWIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NCCC(C)C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2889379.png)



![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2889385.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2889389.png)


![4-(dimethylsulfamoyl)-N-[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2889392.png)
![ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2889393.png)

